molecular formula C23H29N3O5S B2850469 Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899726-71-7

Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No. B2850469
CAS RN: 899726-71-7
M. Wt: 459.56
InChI Key: VZPASLDXQYPDRT-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Therapeutic Agents: This compound is utilized in the synthesis of various therapeutic agents due to its potential biological activities. Its structure is conducive to forming ester derivatives, which are critical intermediates in creating anti-thrombotic agents and possess antimycotic activities. These derivatives are also studied for their cytotoxicity against a range of tumor cell lines, making them valuable in cancer research .

Polymer Materials

Development of Polymer-Based Products: Ester derivatives of benzoic acid, such as this compound, are employed in the development of polymer materials. These materials have applications ranging from industrial manufacturing to medical devices, where the properties of the esters can impart flexibility, durability, and biocompatibility .

Food Industry

Use as Emulsifiers: In the food industry, esters of substituted benzoic acids are used as emulsifiers. They help in stabilizing food products by maintaining the mixture of ingredients that would otherwise separate, thus extending shelf life and improving texture .

Personal Care Products

Application in Cosmetics: The antimicrobial and insecticidal activities of benzoate esters make them suitable for personal care products. They are incorporated into formulations for creams, lotions, and other skincare items to enhance preservation and provide additional benefits .

Corrosion Inhibition

Protection of Metals: Research has shown that benzoate derivatives exhibit corrosion inhibitive properties for metals like aluminum, zinc, and copper. This compound could be part of coatings or treatments designed to protect metal surfaces from corrosion, thereby extending their functional lifespan .

Agricultural Sector

Antifeedant Properties: Some benzoate derivatives have demonstrated strong antifeedant effects on pests like the pine weevil. This compound could be explored for its potential use in protecting crops from pest damage without the environmental impact of traditional pesticides .

Synthesis of Heterocycles

Creation of Biologically Important Heterocycles: The esterification process involving this compound can lead to the synthesis of a variety of biologically important heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These heterocycles are significant in pharmaceuticals and agrochemicals .

Analytical Chemistry

Spectroscopic and Crystallographic Analysis: The compound’s structure has been supported by spectroscopic data and confirmed by single crystal X-ray diffraction studies. It’s an important subject in analytical chemistry for understanding molecular and crystal structures, which can inform the design of new compounds with desired properties .

properties

IUPAC Name

ethyl 2-[[2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-4-31-23(28)20-8-5-6-9-21(20)24-22(27)16-26-13-7-12-25(32(26,29)30)15-19-14-17(2)10-11-18(19)3/h5-6,8-11,14H,4,7,12-13,15-16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPASLDXQYPDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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